molecular formula C23H38O3 B13015690 3-(Hexadecyloxy)-2-hydroxybenzaldehyde CAS No. 52049-39-5

3-(Hexadecyloxy)-2-hydroxybenzaldehyde

Cat. No.: B13015690
CAS No.: 52049-39-5
M. Wt: 362.5 g/mol
InChI Key: XHKPWGXLWRTKBI-UHFFFAOYSA-N
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Description

3-(Hexadecyloxy)-2-hydroxybenzaldehyde is an organic compound characterized by a long hexadecyl chain attached to a benzaldehyde moiety. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexadecyloxy)-2-hydroxybenzaldehyde typically involves the alkylation of 2-hydroxybenzaldehyde with hexadecyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(Hexadecyloxy)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: 3-(Hexadecyloxy)-2-hydroxybenzoic acid.

    Reduction: 3-(Hexadecyloxy)-2-hydroxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-(Hexadecyloxy)-2-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 3-(Hexadecyloxy)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hexadecyloxy)-2-hydroxybenzoic acid
  • 3-(Hexadecyloxy)-2-hydroxybenzyl alcohol
  • 2-Hydroxybenzaldehyde

Uniqueness

3-(Hexadecyloxy)-2-hydroxybenzaldehyde is unique due to its long hexadecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of surfactants and emulsifiers. Its structural features also allow for diverse chemical modifications, enhancing its versatility in research and industrial applications.

Properties

CAS No.

52049-39-5

Molecular Formula

C23H38O3

Molecular Weight

362.5 g/mol

IUPAC Name

3-hexadecoxy-2-hydroxybenzaldehyde

InChI

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-26-22-18-16-17-21(20-24)23(22)25/h16-18,20,25H,2-15,19H2,1H3

InChI Key

XHKPWGXLWRTKBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=CC(=C1O)C=O

Origin of Product

United States

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